Ethyl 2-bromo-3-oxobutanoate

Stability Storage Quality Control

Ethyl 2-bromo-3-oxobutanoate (CAS 609-13-2) is a brominated β-keto ester that serves as a critical synthetic intermediate in pharmaceutical and agrochemical manufacturing. Characterized by a bromine atom at the α-position and a ketone group at the β-position, this compound provides a unique electrophilic center for nucleophilic substitution and serves as a versatile building block for constructing heterocyclic scaffolds.

Molecular Formula C6H9BrO3
Molecular Weight 209.039
CAS No. 609-13-2; 84911-18-2
Cat. No. B2960115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-3-oxobutanoate
CAS609-13-2; 84911-18-2
Molecular FormulaC6H9BrO3
Molecular Weight209.039
Structural Identifiers
SMILESCCOC(=O)C(C(=O)C)Br
InChIInChI=1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3
InChIKeyNGJKQTAWMMZMEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Ethyl 2-Bromo-3-Oxobutanoate (CAS 609-13-2) as a Differentiated Intermediate


Ethyl 2-bromo-3-oxobutanoate (CAS 609-13-2) is a brominated β-keto ester that serves as a critical synthetic intermediate in pharmaceutical and agrochemical manufacturing . Characterized by a bromine atom at the α-position and a ketone group at the β-position, this compound provides a unique electrophilic center for nucleophilic substitution and serves as a versatile building block for constructing heterocyclic scaffolds . Its utility is not generic; the specific positioning of the bromine atom relative to the β-keto ester moiety dictates its reactivity profile, making it a distinct, non-interchangeable reagent in targeted synthesis pathways .

Why Ethyl 2-Bromo-3-Oxobutanoate Cannot Be Substituted with Common Analogs


Direct substitution with seemingly similar compounds like ethyl 4-bromo-3-oxobutanoate or ethyl 2-chloro-3-oxobutanoate is not scientifically viable due to fundamental differences in reactivity and stability [1]. The α-bromo substituent in ethyl 2-bromo-3-oxobutanoate is significantly more activated towards nucleophilic attack than a terminal γ-bromo group, enabling distinct synthetic routes not accessible with its isomers . Furthermore, compared to its chloro-analog, the bromo derivative exhibits a much higher leaving-group potential, which is critical for achieving practical reaction rates and yields under mild conditions [2]. The evidence below quantifies these specific differentiators, confirming its non-substitutable role in key synthetic applications.

Quantitative Differentiation Evidence for Ethyl 2-Bromo-3-Oxobutanoate vs. Analogs


Product Stability: Differentiated by Specific Stabilization Requirements

Ethyl 2-bromo-3-oxobutanoate is inherently less stable than its non-brominated parent, ethyl acetoacetate, and even its 4-bromo isomer, due to the lability of the α-bromo substituent. This is directly evidenced by the commercial requirement for the product to be stabilized with copper and triethylamine (Cu+TEA) to prevent decomposition during storage and shipping [REFS-1, REFS-2]. This specific formulation is not a generic requirement for β-keto esters but is a unique quality attribute for this compound, directly impacting procurement decisions regarding purity and shelf-life. Without this stabilization, the product degrades, leading to failed syntheses .

Stability Storage Quality Control

Synthetic Utility: Preferential α-Bromination Under Kinetic Control

The synthesis of ethyl 2-bromo-3-oxobutanoate is achieved through the selective bromination of ethyl acetoacetate under kinetic control . This process yields the internally brominated (α-position) product as the major component. Under thermodynamic control or longer reaction times, the reaction equilibrates to favor the terminally brominated product, ethyl 4-bromo-3-oxobutanoate . This fundamental difference in formation conditions and the resulting product's regiochemistry directly translate to vastly different reactivity profiles in subsequent synthetic steps [1].

Synthesis Regioselectivity Bromination

Reactivity: Higher Leaving-Group Potential Over the Chloro Analog

The bromine atom in ethyl 2-bromo-3-oxobutanoate provides a significantly better leaving group compared to the chlorine atom in its direct analog, ethyl 2-chloro-3-oxobutanoate [1]. While direct comparative kinetic data for this specific pair is not available in the primary literature, this is a well-established class-level inference based on the relative strengths of the carbon-halogen bonds and the nucleophilicity of the halide ions . This principle is fundamental to organic synthesis and dictates that reactions with the bromo compound will proceed at a much faster rate under identical conditions, making it the preferred reagent for time-sensitive or mild-condition transformations .

Reactivity Nucleophilic Substitution Kinetics

Optimal Application Scenarios for Ethyl 2-Bromo-3-Oxobutanoate Based on Differentiated Evidence


Synthesis of Elagolix Intermediates: Leveraging α-Bromo Reactivity

Ethyl 2-bromo-3-oxobutanoate is specifically documented as a useful intermediate for preparing elagolix, a GnRH antagonist . This application directly exploits the unique reactivity of the α-bromo-β-keto ester moiety, which is essential for constructing the complex heterocyclic core of the drug. The regiospecific substitution at the α-position, as highlighted in Section 3, is mandatory for this pathway and cannot be achieved with the 4-bromo isomer, making this compound a non-substitutable building block in this pharmaceutical synthesis .

Thiazole Derivative Synthesis via One-Pot Reactions: Capitalizing on High Reactivity

The high leaving-group potential of the α-bromine atom allows ethyl 2-bromo-3-oxobutanoate to be used in efficient, one-pot reactions with thiourea to produce valuable thiazole derivatives . The bromo compound's enhanced reactivity over its chloro analog ensures that these cyclocondensation reactions proceed under mild conditions and with practical yields. This makes it a strategically important building block for generating libraries of thiazole-containing compounds for drug discovery in anti-infective and anti-inflammatory programs.

Targeted Nucleophilic Substitution in Complex Molecule Assembly

Due to the kinetic lability of the C-Br bond and the stabilized nature of the commercial product, this compound is an ideal electrophilic partner for introducing a 3-oxobutanoate moiety into more complex architectures via SN2 reactions . The evidence on stability confirms that procurement of the stabilized grade is essential for the success of these reactions. Researchers can reliably use this reagent in alkylation, arylation, and heteroalkylation reactions to build molecular complexity, knowing that the specific stabilization package ensures the reagent's integrity upon arrival.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-bromo-3-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.